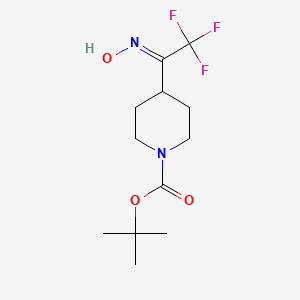
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H19F3N2O3 and a molecular weight of 296.29 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a trifluoromethyl group, and a hydroxyimino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoroacetaldehyde oxime. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain proteins, while the hydroxyimino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate include:
Tert-butyl 4-(2,2,2-trifluoroethyl)piperidine-1-carboxylate: Lacks the hydroxyimino group, which may result in different reactivity and binding properties.
Tert-butyl 4-(1-(hydroxyimino)ethyl)piperidine-1-carboxylate: Lacks the trifluoromethyl group, affecting its chemical stability and interactions.
Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-acetate: Different functional group at the carboxylate position, leading to variations in reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1313739-03-5 |
|---|---|
Molecular Formula |
C12H19F3N2O3 |
Molecular Weight |
296.29 g/mol |
IUPAC Name |
tert-butyl 4-[(Z)-N-hydroxy-C-(trifluoromethyl)carbonimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C12H19F3N2O3/c1-11(2,3)20-10(18)17-6-4-8(5-7-17)9(16-19)12(13,14)15/h8,19H,4-7H2,1-3H3/b16-9- |
InChI Key |
BEDQXXYBOFAGNO-SXGWCWSVSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C(=N/O)/C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)C(F)(F)F |
Synonyms |
N1-BOC-4-(2,2,2-Trifluoro-1-(hydroxyiMino)ethyl)piperidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















